molecular formula C7H6ClNaO2S B1604064 3-Chloro-4-methylbenzenesulfinic acid sodium salt CAS No. 144772-86-1

3-Chloro-4-methylbenzenesulfinic acid sodium salt

Cat. No.: B1604064
CAS No.: 144772-86-1
M. Wt: 212.63 g/mol
InChI Key: IWDSCFJWVQAJBK-UHFFFAOYSA-M
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Description

3-Chloro-4-methylbenzenesulfinic acid sodium salt is a chemical compound with the molecular formula C7H6ClNaO2S and a molecular weight of 212.63 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled temperature and pressure .

Industrial Production Methods

In industrial settings, the production of 3-Chloro-4-methylbenzenesulfinic acid sodium salt is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methylbenzenesulfinic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-4-methylbenzenesulfinic acid sodium salt is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylbenzenesulfinic acid sodium salt involves its ability to undergo various chemical transformations. Its molecular targets and pathways are primarily related to its reactivity with nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-methylbenzenesulfinic acid sodium salt is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other sulfinic acid salts. This makes it particularly useful in specialized synthetic applications and research studies .

Properties

IUPAC Name

sodium;3-chloro-4-methylbenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S.Na/c1-5-2-3-6(11(9)10)4-7(5)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDSCFJWVQAJBK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635597
Record name Sodium 3-chloro-4-methylbenzene-1-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144772-86-1
Record name Sodium 3-chloro-4-methylbenzene-1-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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